molecular formula C10H14O7 B12667009 Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate CAS No. 77753-71-0

Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate

Cat. No.: B12667009
CAS No.: 77753-71-0
M. Wt: 246.21 g/mol
InChI Key: UQXAJSCITZRYBL-UHFFFAOYSA-N
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Description

Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate is a chemical compound with the molecular formula C10H14O7 and a molecular weight of 246.215. It is known for its applications in various fields, including analytical chemistry and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate typically involves the reaction of diethenyl oxydi(ethane-2,1-diyl) biscarbonate with appropriate reagents under controlled conditions. The reaction conditions often include the use of acetonitrile, water, and phosphoric acid as the mobile phase in reverse-phase high-performance liquid chromatography (HPLC) methods .

Industrial Production Methods: Industrial production of this compound involves scalable liquid chromatography methods. These methods are designed to isolate impurities in preparative separation and are suitable for pharmacokinetics applications .

Chemical Reactions Analysis

Types of Reactions: Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The vinyl group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved include oxidation-reduction reactions and substitution mechanisms.

Comparison with Similar Compounds

  • Diethenyl oxydi(ethane-2,1-diyl) biscarbonate
  • Carbonic acid, diethenyl oxydi-2,1-ethanediyl ester

Comparison: Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions. Compared to similar compounds, it has distinct reactivity and stability, making it suitable for specialized applications in analytical chemistry and pharmacokinetics .

Properties

CAS No.

77753-71-0

Molecular Formula

C10H14O7

Molecular Weight

246.21 g/mol

IUPAC Name

2-(2-ethenoxycarbonyloxyethoxy)ethyl ethenyl carbonate

InChI

InChI=1S/C10H14O7/c1-3-14-9(11)16-7-5-13-6-8-17-10(12)15-4-2/h3-4H,1-2,5-8H2

InChI Key

UQXAJSCITZRYBL-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)OCCOCCOC(=O)OC=C

Origin of Product

United States

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